An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic Acid: Properties and Applications
An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic Acid: Properties and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid. We will delve into its structural characteristics, reactivity, and applications, providing a solid foundation for its use in advanced organic synthesis.
Core Compound Profile
2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a synthetically versatile organoboron compound. Its utility in modern organic chemistry, particularly in the formation of carbon-carbon bonds, is significant. The presence of two chlorine atoms and a trifluoromethoxy group on the phenyl ring imparts unique electronic properties and steric influences, making it a valuable building block in the synthesis of complex molecules for pharmaceuticals and materials science.
Chemical Structure and Data
The structural and identifying information for this compound is summarized below.
| Property | Value |
| CAS Number | 2121511-64-4[1] |
| Molecular Formula | C7H4BCl2F3O2[1] |
| Molecular Weight | 275.82 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)B(O)O)OC(F)(F)F |
| InChI Key | FSSXKLWMZSVERL-UHFFFAOYSA-N[1] |
Visual Representation of the Molecular Structure:
Caption: Structure of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid.
Physicochemical Properties
Phenylboronic acids are typically white crystalline solids and are known for their stability and ease of handling.[2] They are generally soluble in many polar organic solvents but have limited solubility in nonpolar solvents like hexanes.[2] The trifluoromethoxy group is a highly lipophilic substituent and its presence can significantly influence the solubility and electronic nature of the parent molecule.[3]
Reactivity and Synthetic Applications
The primary application of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between organoboron compounds and organic halides.[5][6]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction has seen widespread use due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[6][7] The general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.
Generalized Workflow for Suzuki-Miyaura Coupling:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Expert Insights on Experimental Choices
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Catalyst System: The choice of palladium catalyst and ligands is critical. For substrates with multiple halide-substituted positions, the catalyst system can influence regioselectivity. The chlorine atom at the 4-position is generally more activated towards oxidative addition due to electronic effects from the para-trifluoromethoxy group.[8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate complex.[7] The choice of base can affect reaction rates and yields.
-
Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic reactants and the inorganic base.
Role in Drug Discovery and Materials Science
The trifluoromethyl and trifluoromethoxy groups are of particular interest in medicinal chemistry.[3] The trifluoromethyl group can enhance metabolic stability and binding affinity.[3] The trifluoromethoxy group is a lipophilic hydrogen bond acceptor that can improve a compound's pharmacokinetic profile.[3] Consequently, 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a valuable building block for introducing these desirable moieties into drug candidates.
In materials science, the electronic properties imparted by the chloro and trifluoromethoxy substituents can be harnessed to synthesize novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[5]
Spectroscopic Characterization
While specific spectra for 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid were not found in the search, the expected spectroscopic signatures can be predicted based on the functional groups present.
-
¹H NMR: The aromatic region would show signals corresponding to the two protons on the phenyl ring. The hydroxyl protons of the boronic acid are typically broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: Signals for the seven carbon atoms would be present, with the carbon attached to the boron atom showing a characteristic chemical shift. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group would be observed.
-
¹¹B NMR: The chemical shift would be characteristic of a tricoordinate boronic acid.[9]
-
FT-IR: Characteristic peaks for O-H stretching of the boronic acid, C-Cl stretching, C-F stretching, and aromatic C-H and C=C stretching would be expected.
Safety, Handling, and Storage
As with all boronic acids, 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[10][11] It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][11]
Store the compound in a tightly sealed container in a cool, dry place.[10][12] Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), so it is important to minimize exposure to moisture.
Conclusion
2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid is a highly functionalized building block with significant potential in organic synthesis. Its unique substitution pattern offers a gateway to novel compounds with tailored electronic and physiological properties, making it a valuable tool for chemists in both academic and industrial research. A thorough understanding of its properties and reactivity is essential for its effective application in the development of new pharmaceuticals and advanced materials.
References
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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Zhuang, W., et al. (n.d.). Supporting Information - Micelles for Theranostics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chem-Space. (n.d.). [4,5-dichloro-2-(trifluoromethyl)phenyl]boronic acid. Retrieved from [Link]
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Semantic Scholar. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (2025, March 3). ChemRxiv.
- Kaczmarczyk, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2346.
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PubChem. (n.d.). 5,7-dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]
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ACS Publications. (2018, September 18). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Retrieved from [Link]
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Taylor & Francis. (2022, August 10). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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Comptes Rendus de l'Académie des Sciences. (2011, January 26). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Francisco, A. I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 934.
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MDPI. (2023, May 31). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Retrieved from [Link]
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